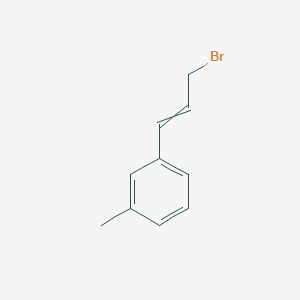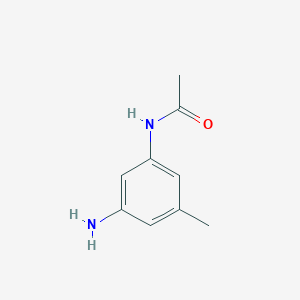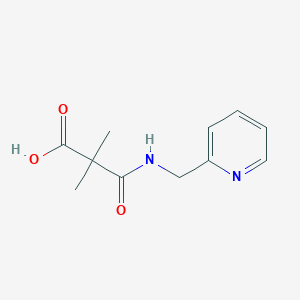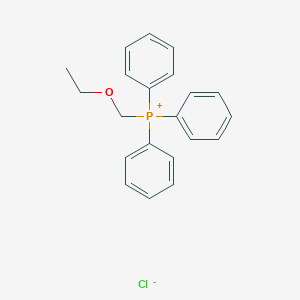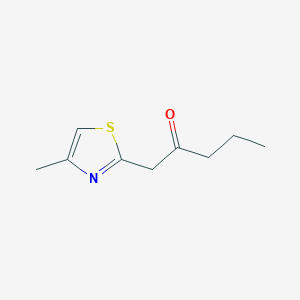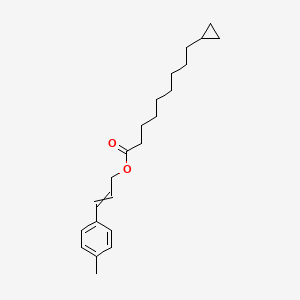
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate
概要
説明
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 4-methylphenyl group attached to a prop-2-en-1-yl chain, which is further esterified with 9-cyclopropylnonanoic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can be achieved through a multi-step process involving the following key steps:
Preparation of 3-(4-Methylphenyl)prop-2-en-1-ol: This intermediate can be synthesized via the Claisen-Schmidt condensation of 4-methylbenzaldehyde with acetone, followed by reduction of the resulting chalcone.
Esterification: The final esterification step involves the reaction of 3-(4-Methylphenyl)prop-2-en-1-ol with 9-cyclopropylnonanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Chlorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Fluorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
Uniqueness
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
58322-62-6 |
|---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate |
InChI |
InChI=1S/C22H32O2/c1-19-12-14-21(15-13-19)10-8-18-24-22(23)11-7-5-3-2-4-6-9-20-16-17-20/h8,10,12-15,20H,2-7,9,11,16-18H2,1H3 |
InChIキー |
OQLNTBAFWLUKDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CCOC(=O)CCCCCCCCC2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
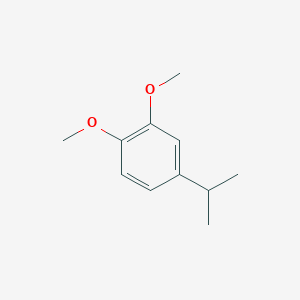
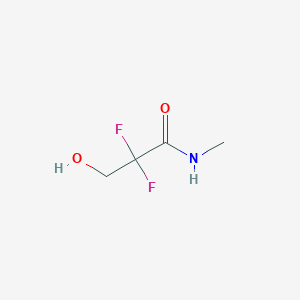


![1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-](/img/structure/B8542830.png)
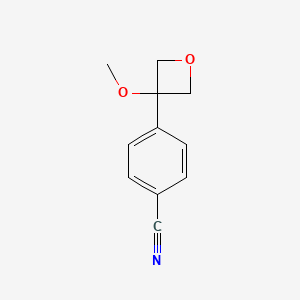
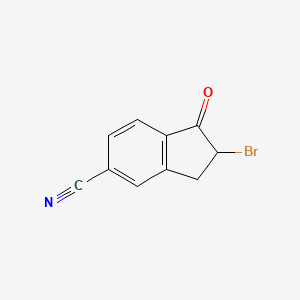
![3-Amino-4-[(2-bromoethyl)oxy]1,2-benzisoxazole](/img/structure/B8542852.png)
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8542856.png)
